molecular formula C9H13N2O2PS B5884767 (1-ethylpyridin-2(1H)-ylidene)(2-sulfido-1,3,2-dioxaphospholan-2-yl)amine

(1-ethylpyridin-2(1H)-ylidene)(2-sulfido-1,3,2-dioxaphospholan-2-yl)amine

Cat. No. B5884767
M. Wt: 244.25 g/mol
InChI Key: RCPGLUKLGXIUTD-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-ethylpyridin-2(1H)-ylidene)(2-sulfido-1,3,2-dioxaphospholan-2-yl)amine, also known as ETP-S-PNP, is a synthetic compound that has gained attention in scientific research due to its potential biological and medicinal applications.

Mechanism of Action

(1-ethylpyridin-2(1H)-ylidene)(2-sulfido-1,3,2-dioxaphospholan-2-yl)amine works by inhibiting the activity of enzymes involved in various cellular processes. Specifically, it inhibits the activity of enzymes involved in the synthesis of DNA and RNA, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
(1-ethylpyridin-2(1H)-ylidene)(2-sulfido-1,3,2-dioxaphospholan-2-yl)amine has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and modulate the activity of enzymes involved in cellular processes. It has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

(1-ethylpyridin-2(1H)-ylidene)(2-sulfido-1,3,2-dioxaphospholan-2-yl)amine has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It is also stable and has a long shelf life, making it easy to store and transport. However, (1-ethylpyridin-2(1H)-ylidene)(2-sulfido-1,3,2-dioxaphospholan-2-yl)amine can be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of (1-ethylpyridin-2(1H)-ylidene)(2-sulfido-1,3,2-dioxaphospholan-2-yl)amine. One area of research is the development of new cancer treatments based on (1-ethylpyridin-2(1H)-ylidene)(2-sulfido-1,3,2-dioxaphospholan-2-yl)amine. Researchers are also investigating the use of (1-ethylpyridin-2(1H)-ylidene)(2-sulfido-1,3,2-dioxaphospholan-2-yl)amine as a potential antibiotic and anti-inflammatory agent. Additionally, there is interest in studying the mechanism of action of (1-ethylpyridin-2(1H)-ylidene)(2-sulfido-1,3,2-dioxaphospholan-2-yl)amine in more detail, in order to better understand its potential uses and limitations.

Synthesis Methods

(1-ethylpyridin-2(1H)-ylidene)(2-sulfido-1,3,2-dioxaphospholan-2-yl)amine can be synthesized through a multi-step process involving the reaction of 1-ethyl-2-bromo-pyridinium iodide with sodium thiosulfate to form 1-ethyl-2-thiocyanato-pyridinium iodide. This intermediate product can then be reacted with 2-amino-1,3,2-dioxaphospholane to form (1-ethylpyridin-2(1H)-ylidene)(2-sulfido-1,3,2-dioxaphospholan-2-yl)amine.

Scientific Research Applications

(1-ethylpyridin-2(1H)-ylidene)(2-sulfido-1,3,2-dioxaphospholan-2-yl)amine has been studied for its potential use in the treatment of cancer and other diseases. Research has shown that (1-ethylpyridin-2(1H)-ylidene)(2-sulfido-1,3,2-dioxaphospholan-2-yl)amine can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

(E)-1-ethyl-N-(2-sulfanylidene-1,3,2λ5-dioxaphospholan-2-yl)pyridin-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N2O2PS/c1-2-11-6-4-3-5-9(11)10-14(15)12-7-8-13-14/h3-6H,2,7-8H2,1H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCPGLUKLGXIUTD-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC=CC1=NP2(=S)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN\1C=CC=C/C1=N\P2(=S)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N2O2PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-Ethylpyridinylidene]-1,3,2-dioxaphospholan-2-amine 2-sulfide

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